molecular formula C10H17NO2 B2818103 tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate CAS No. 1935523-60-6

tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2818103
CAS No.: 1935523-60-6
M. Wt: 183.251
InChI Key: IYZGTBCLPDXZGM-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . It is a bicyclic compound featuring a tert-butyl ester and an amino group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl chloroformate and an amine precursor in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Scientific Research Applications

tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The tert-butyl ester group can undergo hydrolysis, releasing the active amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of a rigid bicyclic structure, an amino group, and a tert-butyl ester. This combination provides specific chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8(2,3)13-7(12)9-4-10(11,5-9)6-9/h4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZGTBCLPDXZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935523-60-6
Record name tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
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